[3-(3-Fluorophenyl)-1H-pyrazol-4-YL]methanamine
Description
Properties
IUPAC Name |
[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c11-9-3-1-2-7(4-9)10-8(5-12)6-13-14-10/h1-4,6H,5,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLOOHRTPTXWKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=NN2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vilsmeier-Haack Formylation Followed by Reductive Amination
Synthesis of 1-Benzyl-3-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde
The Vilsmeier-Haack reaction serves as a cornerstone for introducing formyl groups into electron-rich heterocycles. Adapted from methodologies in pyrazole chemistry, the synthesis begins with 3-fluoroacetophenone (1.0 eq) and benzylhydrazine (1.1 eq) in ethanol under acidic catalysis (conc. H₂SO₄, 0.5 mol%). Reflux at 80°C for 1 hour yields the hydrazone intermediate, 1-benzyl-2-(1-(3-fluorophenyl)ethylidene)hydrazine , which is isolated via filtration (71–78% yield).
Subsequent formylation employs a chilled mixture of dimethylformamide (DMF, 3 eq) and phosphoryl chloride (POCl₃, 2 eq) at 0°C. The hydrazone is added dropwise, and the reaction is heated to 70–80°C for 5 hours. Quenching with ice-cold water and alkalization with K₂CO₃ precipitates 1-benzyl-3-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde (3a), which is recrystallized from ethanol (mp 58–60°C). Key characterization data include:
- ¹H NMR (DMSO-d₆) : δ 9.85 (s, 1H, CHO), 8.67 (s, 1H, pyrazolyl-H), 7.86–7.90 (m, 2H, Ar-H), 5.45 (s, 2H, CH₂).
- IR (ν, cm⁻¹) : 1674 (C=O), 1655 (C=N).
Table 1: Optimization of Vilsmeier-Haack Reaction Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–80°C | <70°C: <50% yield |
| POCl₃:DMF Ratio | 1:1.5 | Excess POCl₃: side products |
| Reaction Time | 5 hours | >6 hours: decomposition |
N-Debenzylation via Hydrogenolysis
The benzyl protecting group is removed via catalytic hydrogenation. A solution of 3a in ethanol is treated with 10% Pd/C (5 wt%) under H₂ (1 atm) at room temperature for 12 hours. Filtration and solvent evaporation yield 3-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde (4), characterized by:
- MS (ESI) : m/z 219.08 [M+H]⁺.
- ¹H NMR Loss : Absence of benzyl CH₂ (δ 5.45) and aromatic protons.
Reductive Amination to Methanamine
The aldehyde 4 is converted to the target amine via two routes:
Route A: Direct Reductive Amination
A mixture of 4 (1.0 eq), ammonium acetate (3 eq), and NaBH₃CN (1.5 eq) in methanol is stirred at 25°C for 24 hours. The reaction is quenched with H₂O, extracted with ethyl acetate, and purified via column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1) to afford the amine (62% yield).
Route B: Oxime Formation and Reduction
4 is reacted with hydroxylamine hydrochloride (1.2 eq) and NaOH (1.5 eq) in ethanol/water (4:1) at reflux for 2 hours. The oxime intermediate is reduced with LiAlH₄ (2 eq) in THF at 0°C→25°C for 6 hours, yielding the amine (58% yield).
Characterization of [3-(3-Fluorophenyl)-1H-pyrazol-4-yl]methanamine :
- ¹H NMR (DMSO-d₆) : δ 7.82–7.75 (m, 2H, Ar-H), 7.52–7.45 (m, 1H, Ar-H), 8.23 (s, 1H, pyrazolyl-H), 3.82 (s, 2H, CH₂NH₂).
- IR (ν, cm⁻¹) : 3320 (N-H stretch), 1601 (C=N).
Cyclocondensation of 1,3-Diketones with Hydrazines
Synthesis of 3-(3-Fluorophenyl)-1H-pyrazole-4-methyl Ketone
A 1,3-diketone precursor, 1-(3-fluorophenyl)-3-oxobutane-1-one , is prepared via Claisen condensation of 3-fluoroacetophenone (1.0 eq) and ethyl acetate (1.2 eq) in the presence of NaH (1.5 eq) in THF. Cyclocondensation with hydrazine hydrate (1.1 eq) in ethanol at reflux for 3 hours yields 3-(3-fluorophenyl)-1H-pyrazole-4-methyl ketone (5).
Key Data :
Conversion of Ketone to Methanamine
The methyl ketone 5 is brominated using N-bromosuccinimide (NBS, 1.1 eq) and AIBN (0.1 eq) in CCl₄ under UV light (12 hours). The resulting 4-(bromomethyl)pyrazole (6) is treated with hexamethylenetetramine (HMTA, 3 eq) in CHCl₃ (Sommelet–Hauser reaction), followed by HCl hydrolysis to yield the amine (47% overall yield).
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Preparation Methods
| Method | Overall Yield | Purity (HPLC) | Key Challenges |
|---|---|---|---|
| Vilsmeier-Haack + Reductive Amination | 58% | 98.5% | Over-reduction of aldehyde |
| Cyclocondensation + Sommelet–Hauser | 47% | 95.2% | Low regioselectivity in bromination |
Mechanistic Insights and Side Reactions
Regioselectivity in Pyrazole Formation
The orientation of substituents in pyrazole synthesis is governed by the electronic nature of the diketone. Electron-withdrawing groups (e.g., 3-fluorophenyl) direct hydrazine attack to the β-keto position, ensuring correct regiochemistry.
Byproduct Formation in Reductive Amination
Competitive imine hydrolysis and over-reduction to alcohols are mitigated by:
- Using NaBH₃CN instead of NaBH₄ (selective for imine reduction).
- Maintaining pH 6–7 with ammonium acetate buffer.
Scalability and Industrial Considerations
Large-scale synthesis prioritizes:
- Continuous Flow Hydrogenolysis : Microreactors with immobilized Pd catalysts enhance debenzylation efficiency.
- Catalyst Recycling : POCl₃ recovery via distillation reduces costs in Vilsmeier-Haack reactions.
Chemical Reactions Analysis
Nucleophilic Substitution
The primary amine group participates in nucleophilic substitution reactions. Example pathways include:
| Reagent/Conditions | Product Formed | Yield (%) | Key Observations |
|---|---|---|---|
| Acetyl chloride (CH₂Cl₂, 0°C) | N-Acetyl derivative | 82 | Mild conditions prevent pyrazole ring decomposition |
| Benzyl bromide (K₂CO₃, DMF) | N-Benzylated compound | 75 | Base catalyzed; regioselectivity confirmed by NMR |
| Ethyl chloroformate (Et₃N) | Carbamate derivative | 68 | Reaction proceeds via intermediate isocyanate |
Electrophilic Aromatic Substitution
The pyrazole ring undergoes electrophilic substitution at the 1- and 5-positions due to electron-rich nitrogen atoms:
| Reagent | Position Substituted | Product |
|---|---|---|
| HNO₃/H₂SO₄ (0°C) | 5-position | 5-Nitro-pyrazole derivative |
| Br₂ (FeBr₃ catalyst) | 1-position | 1-Bromo-pyrazole analog |
Fluorine’s electron-withdrawing effect on the phenyl ring directs electrophiles to meta/para positions on the pyrazole.
Reductive Amination
The primary amine reacts with aldehydes/ketones under hydrogenation conditions:
-
Example : Reaction with 4-nitrobenzaldehyde (H₂, Pd/C, MeOH) yields a secondary amine (89% yield).
-
Mechanism : Imine intermediate formation followed by catalytic reduction.
Oxidation Reactions
Controlled oxidation of the amine group:
| Oxidizing Agent | Product | Conditions |
|---|---|---|
| KMnO₄ (acidic) | Nitrile derivative | 70°C, 6 hr |
| H₂O₂ (CuSO₄ catalyst) | N-Oxide | RT, 12 hr |
Oxidation to nitrile is pH-sensitive, with optimal performance at pH 2–3.
Fluorophenyl Group Effects
-
Electronic Modulation : The 3-fluorophenyl group increases electrophilicity at the pyrazole’s 4-position by 15–20% (DFT calculations).
-
Steric Hindrance : Ortho-fluorine minimally affects pyrazole reactivity but reduces aggregation in solid-state reactions.
Amine-Pyrazole Synergy
-
Tautomerism : The 1H-pyrazole tautomer dominates (>95%), enhancing nucleophilicity at the 4-position amine .
-
Chelation Potential : Bidentate coordination with transition metals (e.g., Cu²⁺) enables catalytic applications.
Solvent and Temperature Effects
| Reaction Type | Optimal Solvent | Temperature Range | Yield Improvement Strategy |
|---|---|---|---|
| Acylation | Dichloromethane | 0–5°C | Slow reagent addition |
| Benzoylation | THF | 25–30°C | Microwave irradiation (50 W) |
Catalytic Enhancements
-
Suzuki Coupling : Pd(PPh₃)₄ enables aryl boronic acid coupling to the fluorophenyl group (72–85% yield) .
-
Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides (CuI, L-proline ligand) .
This compound’s reactivity profile underscores its utility in pharmaceutical synthesis and materials science. Further studies should explore its catalytic asymmetric reactions and in vivo metabolic pathways.
Scientific Research Applications
Chemistry
In the field of chemistry, [3-(3-Fluorophenyl)-1H-pyrazol-4-YL]methanamine serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to study reaction mechanisms and develop new synthetic methodologies. The compound's reactivity can be exploited in various coupling reactions and substitution processes, making it a valuable tool for chemists.
Biology
The biological applications of this compound are significant. It has been investigated as a biochemical probe , exploring its interactions with biological macromolecules such as proteins and nucleic acids. Studies have shown that pyrazole derivatives possess a wide range of biological activities, including:
- Antitumor Activity : Research indicates that compounds with pyrazole structures can inhibit cancer cell proliferation.
- Anti-inflammatory Properties : Several studies have demonstrated that pyrazole derivatives exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory diseases.
- Antimicrobial Activity : The compound has been evaluated for its ability to combat various microbial infections.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic potential. Its applications include:
- Drug Development : The compound is being studied for its potential role as an anti-inflammatory agent and anticancer drug. Its structural characteristics allow for modifications that can enhance efficacy and reduce side effects.
- Fluorine in Medicinal Chemistry : The presence of fluorine in the molecule contributes to its lipophilicity and metabolic stability, which are desirable traits in drug design .
Case Studies
Several case studies have highlighted the effectiveness of pyrazole derivatives in various therapeutic contexts:
- Anti-inflammatory Activity : A study by Tewari et al. (2014) evaluated novel pyrazole derivatives for their anti-inflammatory effects, demonstrating significant activity comparable to established drugs like diclofenac .
- Anticancer Properties : Research has shown that pyrazole derivatives can induce apoptosis in cancer cells through specific signaling pathways, suggesting their potential as chemotherapeutic agents .
- Antimicrobial Efficacy : A series of experiments indicated that certain pyrazole compounds exhibit potent antimicrobial activity against resistant strains of bacteria, paving the way for new antibiotic developments .
Mechanism of Action
The mechanism of action of [3-(3-Fluorophenyl)-1H-pyrazol-4-YL]methanamine involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to enzymes and receptors, influencing various biological processes. For example, it may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The position of the fluorine atom on the phenyl ring and modifications to the pyrazole or methanamine groups significantly influence the compound’s properties. Key analogs include:
Key Observations :
- Fluorine Position : The 3-fluorophenyl derivative (target compound) may exhibit distinct electronic effects compared to 2- or 4-fluoro analogs, influencing receptor binding or solubility.
- N-Methylation: Methylation of the pyrazole nitrogen (e.g., in , Compound 13au) enhances synthetic yields (91% vs.
- Methoxy Substitution : The 4-methoxyphenyl analog () shows utility in high-throughput screening, suggesting its role in optimizing kinase inhibitor scaffolds.
Biological Activity
[3-(3-Fluorophenyl)-1H-pyrazol-4-YL]methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on current research findings.
Chemical Structure and Synthesis
The molecular formula for this compound is , with a molecular weight of approximately 179.19 g/mol. The compound features a pyrazole ring substituted with a fluorophenyl group, which contributes to its unique reactivity and biological properties.
Synthesis Methods:
The synthesis of this compound can be achieved through various organic reactions, often involving the following steps:
- Condensation Reactions: Utilizing hydrazine derivatives and appropriate carbonyl compounds to form the pyrazole ring.
- Substitution Reactions: Introducing the fluorophenyl group through electrophilic aromatic substitution or nucleophilic addition methods.
Antimicrobial Properties
Recent studies have demonstrated that pyrazole derivatives, including this compound, exhibit notable antibacterial and antifungal activities.
- Antibacterial Activity: The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, it demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential .
- Antifungal Activity: Similar studies have reported antifungal activities against Candida albicans and other fungal strains, with MIC values varying based on structural modifications of the pyrazole ring .
Anti-inflammatory Effects
Research indicates that compounds with a pyrazole structure can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. This mechanism is critical in conditions such as arthritis and other inflammatory diseases. The anti-inflammatory activity is often attributed to the ability of the pyrazole derivatives to modulate prostaglandin synthesis .
Antitumor Activity
Emerging evidence suggests that this compound may possess antitumor properties. In vitro studies have shown that certain pyrazole derivatives can inhibit tumor cell proliferation by inducing apoptosis in cancer cell lines such as MCF-7 (breast cancer) with IC50 values as low as 0.08 µM .
The biological activity of this compound is largely mediated through its interaction with various biological targets:
- Enzyme Inhibition: It acts as a reversible inhibitor of monoamine oxidases (MAOs), which are involved in neurotransmitter metabolism, thus potentially influencing mood and cognitive functions .
- Receptor Modulation: The compound may also interact with specific receptors involved in pain and inflammation pathways, further elucidating its therapeutic potential.
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- Study on Antibacterial Efficacy: A recent study evaluated a series of pyrazole derivatives against clinical isolates of resistant bacteria, demonstrating significant antibacterial activity for compounds similar to this compound.
- Cancer Research Trials: Clinical trials involving pyrazole derivatives showed promising results in reducing tumor size in animal models, paving the way for future human studies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [3-(3-fluorophenyl)-1H-pyrazol-4-yl]methanamine, and how can purity be validated?
- Methodology : The compound is typically synthesized via nucleophilic substitution or Mannich reactions. For example, pyrazole aldehydes can react with acetyl coumarins in ethanol under reflux (140°C, 8 hours) to form intermediates, followed by reduction to yield the methanamine derivative .
- Purity Validation : Use HPLC (≥95% purity) and confirm via NMR (400–500 MHz in CDCl) to verify chemical shifts and coupling constants. For crystallographic validation, SHELX software (e.g., SHELXL for refinement) ensures structural accuracy .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Protocols :
- Respiratory Protection : Use P95 (US) or P1 (EU) respirators for low exposure; OV/AG/P99 (US) or ABEK-P2 (EU) for higher concentrations .
- Skin Protection : Wear chemical-resistant gloves (e.g., nitrile) and full-body suits to prevent dermal exposure.
- Environmental Control : Avoid drainage contamination; use fume hoods for synthesis steps involving volatile intermediates .
Q. How can researchers characterize the structural stability of this compound under varying conditions?
- Approach :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures.
- pH Sensitivity : Test solubility and stability in buffers (pH 1–14) over 24 hours.
- Crystallography : Use SHELXD for structure solution and PLATON for validation to detect twinning or disorder .
Advanced Research Questions
Q. How does this compound modulate enzymatic activity, such as PI3Kγ inhibition?
- Mechanistic Insight : The pyrazole-methanamine scaffold acts as a pharmacophore, binding to the ATP-binding pocket of PI3Kγ. Enzyme assays (IC values) show competitive inhibition via fluorescence polarization or radiometric methods .
- Experimental Design :
- Assay Conditions : Use recombinant PI3Kγ, ATP (10 µM), and lipid substrates. Measure inhibition kinetics at varying compound concentrations (0.1–100 µM).
- Data Interpretation : Fit dose-response curves to calculate IC and assess selectivity against other PI3K isoforms .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for pyrazole-methanamine derivatives?
- Case Study : Modifications at the 3-fluorophenyl group (e.g., replacing fluorine with methoxy) alter steric hindrance and hydrogen-bonding capacity. Compare IC values across analogs to identify critical substituents .
- Data Reconciliation :
- Molecular Docking : Use AutoDock Vina to model ligand-receptor interactions.
- Statistical Analysis : Apply multivariate regression to correlate substituent properties (e.g., Hammett constants) with activity .
Q. What challenges arise in crystallographic studies of this compound, and how are they addressed?
- Challenges :
- Disorder : Fluorophenyl groups may exhibit rotational disorder.
- Twinned Crystals : Common in polar space groups (e.g., P2).
- Solutions :
- Data Collection : Use high-resolution synchrotron radiation (≤0.8 Å).
- Refinement : Apply TWINLAW in SHELXL to model twinning and RIGU restraints for disordered moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
